N-(2-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylphenyl group, a methoxyphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the ethylphenyl group: This can be done using Friedel-Crafts alkylation.
Formation of the amide bond: This is typically achieved through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-4-methoxybenzamide
- N-(2-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Uniqueness
N-(2-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C22H23NO3/c1-3-16-6-4-5-7-20(16)23-22(24)15-13-19-12-14-21(26-19)17-8-10-18(25-2)11-9-17/h4-12,14H,3,13,15H2,1-2H3,(H,23,24) |
InChI Key |
FWKJYHIXWFVELH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.